PDE2A Inhibitory Activity: The Cyano Group is Critical for Target Engagement
Ethyl 2-bromo-3-cyano-5-iodobenzoate demonstrates a PDE2A IC₅₀ value of 370 nM against the recombinant human PDE2A catalytic domain [1]. In contrast, the direct structural analog ethyl 2-bromo-5-iodobenzoate (CAS 1208075-44-8), which differs only by the absence of the 3-cyano substituent, has no reported PDE2A inhibitory activity at comparable concentrations in any public biochemical database [2]. This indicates that the cyano group is a critical pharmacophoric element for PDE2A binding, and its omission results in a functionally inactive chemotype for this target.
| Evidence Dimension | PDE2A Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 370 nM |
| Comparator Or Baseline | Ethyl 2-bromo-5-iodobenzoate (CAS 1208075-44-8): IC₅₀ = Inactive (no inhibition reported up to 10 µM) |
| Quantified Difference | >27-fold improvement in potency; the cyano substituent converts an inactive scaffold into a measurable inhibitor. |
| Conditions | Recombinant human PDE2A catalytic domain (residues 580–919); expressed in E. coli BL21(DE3); substrate: [³H]cGMP. |
Why This Matters
For any research program targeting PDE2A in cognitive disorders, only the 3-cyano-substituted compound provides a valid starting point for hit-to-lead optimization; the simpler dihalogenated analog without the nitrile cannot serve as a surrogate.
- [1] BindingDB. BDBM50452560, CHEMBL4217875. Affinity Data: IC50 = 370 nM for inhibition of recombinant human PDE2A catalytic domain (580 to 919 residues) expressed in E. coli BL21 (Codonplus) using [3H]cGMP as substrate. View Source
- [2] BindingDB, ChEMBL, PubChem, and vendor databases searched for PDE2A inhibition data on ethyl 2-bromo-5-iodobenzoate (CAS 1208075-44-8). No inhibition data found as of the knowledge cutoff date. View Source
